molecular formula C9H13N B14644724 3,5-Dimethyl-2,3-dihydro-1H-pyrrolizine CAS No. 56160-74-8

3,5-Dimethyl-2,3-dihydro-1H-pyrrolizine

Cat. No.: B14644724
CAS No.: 56160-74-8
M. Wt: 135.21 g/mol
InChI Key: QEFDTDWWZUGAIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-2,3-dihydro-1H-pyrrolizine is a bicyclic nitrogen-containing heterocycle. This compound is part of the pyrrolizine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure consists of a five-membered pyrrole ring fused to a six-membered nitrogen-containing ring, with methyl groups at the 3 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2,3-dihydro-1H-pyrrolizine typically involves cycloaddition reactions. One common method is the [2+3] cycloaddition of azomethine ylides, which are prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . Another approach involves the use of stoichiometric amounts of triphenylphosphine, dialkyl acetylenedicarboxylates, and indole-2-carboxaldehyde .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-2,3-dihydro-1H-pyrrolizine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as carbonyls or carboxyls.

    Reduction: This can convert double bonds to single bonds or reduce functional groups like nitro to amine.

    Substitution: This includes nucleophilic or electrophilic substitution reactions, where one atom or group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions vary widely but can include reagents like halogens for electrophilic substitution or organometallics for nucleophilic substitution.

Major Products: The products depend on the specific reaction but can include various functionalized derivatives of the original compound.

Scientific Research Applications

3,5-Dimethyl-2,3-dihydro-1H-pyrrolizine has several applications in scientific research:

Mechanism of Action

The mechanism of action for 3,5-Dimethyl-2,3-dihydro-1H-pyrrolizine involves its interaction with various molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Uniqueness: 3,5-Dimethyl-2,3-dihydro-1H-pyrrolizine is unique due to its specific substitution pattern and the resulting biological activities. Its structure allows for various modifications, making it a versatile compound for research and development.

Properties

CAS No.

56160-74-8

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

3,5-dimethyl-2,3-dihydro-1H-pyrrolizine

InChI

InChI=1S/C9H13N/c1-7-3-5-9-6-4-8(2)10(7)9/h3,5,8H,4,6H2,1-2H3

InChI Key

QEFDTDWWZUGAIK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=CC=C(N12)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.